molecular formula C21H24F3N3O B2367779 N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide CAS No. 1049395-73-4

N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2367779
CAS No.: 1049395-73-4
M. Wt: 391.438
InChI Key: CKQHDFXNLNSYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-Phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is a benzamide derivative, a class of compounds known for a wide spectrum of pharmacological activities. Benzamide and sulfonamide pharmacophores are frequently investigated for their inhibitory effects on various enzymes, including carbonic anhydrase (CA) and acetylcholinesterase (AChE), which are important targets in neuroscience and oncology research . The incorporation of the 4-(trifluoromethyl) group is a common strategy in drug design, as it can enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . Furthermore, the 4-phenylpiperazine moiety is a privileged scaffold in the design of bioactive molecules, often contributing to receptor binding, particularly within the central nervous system. Researchers can leverage this compound as a key intermediate or a novel chemical probe for developing new therapeutic agents, studying protein-ligand interactions, or screening for biological activity against various disease models. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O/c22-21(23,24)18-9-7-17(8-10-18)20(28)25-11-4-12-26-13-15-27(16-14-26)19-5-2-1-3-6-19/h1-3,5-10H,4,11-16H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQHDFXNLNSYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen Exchange and Cyanation

  • Starting material : 2,3-Dichlorotrifluorotoluene undergoes fluorination with potassium fluoride in 1,3-dimethylimidazolidinone to yield 2-fluoro-3-chlorotrifluoromethane.
  • Cyano substitution : Reaction with sodium cyanide in N,N-dimethylacetamide produces 2-chloro-6-trifluoromethylbenzonitrile (87.6% yield).
  • Hydrogenation dechlorination : Palladium-catalyzed hydrogenation removes chlorine, yielding 2-trifluoromethylbenzonitrile.
  • Hydrolysis : Basic hydrolysis converts the nitrile to 4-(trifluoromethyl)benzamide (95.2% yield after purification).

Key reaction conditions :

  • Catalyst : 5% palladium on carbon under H₂ atmosphere.
  • Hydrolysis : NaOH (12% w/v) at 100°C for 4 hours.

Synthesis of 3-(4-Phenylpiperazin-1-yl)propan-1-amine

The piperazine-containing side chain is constructed via alkylation or reductive amination. Patent CN102863413A provides insights into piperazine ring formation:

Alkylation of 4-Phenylpiperazine

  • Reagents : 4-Phenylpiperazine reacts with 1-bromo-3-chloropropane in acetonitrile.
  • Conditions : Triethylamine as base, reflux for 12 hours.
  • Product : 3-Chloro-N-(4-phenylpiperazin-1-yl)propane (yield ~78%).

Amination of Alkyl Halide

  • Gabriel synthesis : Phthalimide protection of the alkyl chloride, followed by hydrazinolysis to yield 3-(4-phenylpiperazin-1-yl)propan-1-amine.
  • Alternative : Direct amination using ammonia under high pressure (yield ~65%).

Amide Coupling Strategies

Coupling the benzamide and piperazine intermediates is achieved via classical amide bond formation:

Acid Chloride Route

  • Activation : 4-(Trifluoromethyl)benzoic acid is treated with thionyl chloride to form the acid chloride.
  • Reaction : The acid chloride reacts with 3-(4-phenylpiperazin-1-yl)propan-1-amine in dichloromethane with triethylamine (yield 82%).

Carbodiimide-Mediated Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
  • Conditions : Stirring in DMF at 0–5°C for 24 hours (yield 89%).

Alternative Pathways and Optimization

One-Pot Alkylation-Amidation

A streamlined approach involves sequential alkylation and amidation without isolating intermediates:

  • Step 1 : 4-Phenylpiperazine is alkylated with 3-bromopropylamine hydrobromide.
  • Step 2 : In situ reaction with 4-(trifluoromethyl)benzoyl chloride (yield 75%).

Solid-Phase Synthesis

Immobilizing the piperazine derivative on resin enables iterative coupling and purification, though scalability remains challenging.

Analytical Data and Characterization

1H NMR (DMSO-d6) :

  • δ 7.64 (d, 2H, Ar-H), 7.28 (d, 2H, Ar-H), 3.37 (m, 4H, piperazine), 3.22 (m, 4H, piperazine), 2.95 (t, 2H, CH₂-N), 1.82 (m, 2H, CH₂).

HPLC Purity : >97% achieved via recrystallization from ethanol/water.

Industrial-Scale Considerations

  • Cost-effective reagents : Sodium cyanide and potassium fluoride reduce raw material expenses.
  • Waste management : N,N-dimethylacetamide and triethylamine are recycled via distillation.
  • Yield enhancement : Catalytic hydrogenation at 1.5 atm H₂ improves dechlorination efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Key Structural Features Molecular Weight Key References
N-[3-(4-Phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide 4-(Trifluoromethyl)benzamide; 4-phenylpiperazine; propyl linker ~407.4* -
N-(3-(1H-Imidazol-1-yl)propyl)-4-(trifluoromethyl)benzamide (Compound 7) 4-(Trifluoromethyl)benzamide; imidazole instead of phenylpiperazine; propyl linker ~339.3
N-[(1R,3S)-3-Isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine Trifluoromethylphenyl-piperazine; cyclopentyl-tetrahydrofuran backbone 468.2
3-Ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide Trifluoromethylphenyl; methylpiperazine; ethynyl-methylbenzamide 415.45
N-[5-Cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide Pyrimidine core; cyano group; phenylpiperazine; benzamide ~403.4*

*Calculated based on molecular formulas.

Key Observations :

  • Piperazine vs.
  • Trifluoromethyl Positioning : The target compound places the trifluoromethyl group on the benzamide ring, whereas analogs like those in position it on the phenyl group attached to piperazine. This alters electronic properties and steric bulk.

Physicochemical Properties

Melting Points and Stability :

  • Imidazole-containing analogs (Compound 7, ) exhibit lower melting points (~120–150°C) compared to piperazine derivatives (e.g., 175–185°C for compounds in ), suggesting enhanced crystallinity in the latter due to aromatic stacking.
  • The target compound’s trifluoromethyl group likely increases thermal stability, as seen in analogs with similar substituents .

Solubility :

  • Piperazine derivatives generally show moderate aqueous solubility due to their basic nitrogen atoms, whereas imidazole-containing compounds may exhibit pH-dependent solubility .

Biological Activity

N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide, with the CAS number 1049395-73-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21_{21}H24_{24}F3_{3}N3_{3}O
  • Molecular Weight : 391.4 g/mol
  • Structure : The compound features a trifluoromethyl group attached to a benzamide moiety and a piperazine derivative, which is significant for its biological interactions .

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin (5-HT) and dopamine receptors. Compounds with similar structures have been shown to exhibit high affinity for these receptors, influencing mood, cognition, and potentially providing therapeutic effects in psychiatric disorders .

Antidepressant Effects

Research indicates that compounds with piperazine structures can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression. For instance, derivatives of piperazine have been shown to enhance serotonergic neurotransmission, leading to improved mood and reduced anxiety symptoms .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, compounds with structural similarities have shown IC50_{50} values in the micromolar range against human cancer cell lines such as HeLa and MCF-7 .

Case Studies and Research Findings

StudyFindings
Xia et al. (2022)Investigated piperazine derivatives and reported significant antitumor activity with IC50_{50} values ranging from 7.01 µM to 14.31 µM against different cancer cell lines .
Wang et al. (2019)Evaluated the neuroprotective effects of similar benzamide derivatives, highlighting their potential in treating neurodegenerative diseases .
Recent Pharmacological ReviewDiscussed the role of trifluoromethyl groups in enhancing biological activity and receptor binding affinity in piperazine derivatives .

Q & A

Q. What are the optimal synthetic routes for N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide?

The synthesis typically involves coupling reactions between a piperazine derivative and a benzamide precursor. Key steps include:

  • Amide bond formation : Use coupling agents like HBTU or BOP with triethylamine (Et3_3N) in THF under reflux conditions (e.g., 12–48 hours) .
  • Purification : Silica gel column chromatography with gradients of methanol/dichloromethane or ethyl acetate/hexane to isolate intermediates and final products .
  • Salt formation : Conversion to hydrochloride salts using HCl in ethanol for improved stability .
  • Yield optimization : Reaction scales and stoichiometric ratios (e.g., 1:1 molar ratio of amine to acid) are critical for yields ranging from 26% to 71% .

Q. How is the compound characterized post-synthesis?

Characterization relies on:

  • Spectroscopy : 1^1H and 13^{13}C NMR to confirm regiochemistry and purity (e.g., δ 7.74 ppm for aromatic protons in CDCl3_3) .
  • Mass spectrometry : ESI-MS to verify molecular weight (e.g., m/z 488.6–552.5 [M+H]+^+) .
  • Melting points : Reported as a purity indicator (e.g., 100–165°C for hydrochloride salts) .
  • Optical rotation : Chiral centers are confirmed via [α]D25^{25}_D values (e.g., +60.6° to +76°) .

Advanced Research Questions

Q. What biological targets are associated with this compound?

While direct evidence is limited, structurally analogous compounds suggest:

  • Apoptosis regulation : Trifluoromethyl benzamides may inhibit Bcl-2 family proteins, as seen in similar scaffolds targeting cancer pathways .
  • Enzyme inhibition : Piperazine derivatives often modulate carbonic anhydrases or kinases, with trifluoromethyl groups enhancing lipophilicity and target binding .
  • Receptor interactions : The 4-phenylpiperazine moiety may engage dopamine or serotonin receptors, common in neuropharmacological agents .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological approaches include:

  • Substituent variation : Modify the phenylpiperazine (e.g., 3-hydroxyphenyl vs. 3-methoxyphenyl) or benzamide (e.g., chloro vs. trifluoromethyl) groups to assess impact on potency .
  • In vitro assays : Test analogs against cancer cell lines (e.g., IC50_{50} determination) or enzyme targets (e.g., fluorescence-based inhibition assays) .
  • Computational modeling : Molecular docking to predict binding affinities for targets like Bcl-2 or carbonic anhydrases .

Q. How can contradictory data in biological activity be resolved?

Contradictions (e.g., varying IC50_{50} values across studies) may arise from:

  • Assay conditions : Differences in buffer pH, temperature, or cell lines. Standardize protocols (e.g., ATP-based viability assays) .
  • Compound stability : Assess degradation in DMSO or aqueous media via HPLC-MS .
  • Off-target effects : Use CRISPR/Cas9 knockout models to validate target specificity .

Q. What role does the trifluoromethyl group play in pharmacokinetics?

The -CF3_3 group:

  • Enhances metabolic stability : Reduces oxidative metabolism by cytochrome P450 enzymes .
  • Improves membrane permeability : Increases logP values, as seen in analogs with higher cellular uptake in CNS-targeting compounds .
  • Modulates electronic effects : Electron-withdrawing properties influence binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase active sites) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.